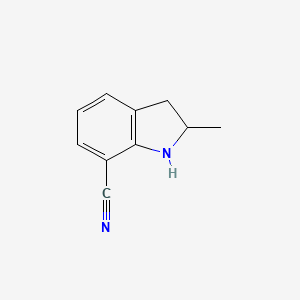

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile

Description

2-Methyl-2,3-dihydro-1H-indole-7-carbonitrile is a partially saturated indole derivative featuring a methyl group at position 2 and a cyano (-CN) substituent at position 7.

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-4,7,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFELRRBJBYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Norbornene-Mediated Annulation

A prominent method for synthesizing 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile involves palladium-catalyzed annulation using norbornene as a transient directing group. In this approach, indole substrates are reacted with alkyl bromides in the presence of PdCl₂(MeCN)₂ (10 mol%), norbornene (2–5 equiv.), and K₂CO₃ (2–4 equiv.) in dimethylacetamide (DMA) at 70–120°C. The reaction proceeds via a sequence of oxidative addition, migratory insertion, and reductive elimination, enabling the formation of the dihydroindole core.

For example, a 10 mmol scale reaction of 7-cyanoindole with 2-bromopropane under these conditions yields this compound in 57–65% isolated yield after column chromatography. Critical parameters include degassing via freeze-pump-thaw cycles and precise control of water content (180 μL in 20 mL DMA).

Tandem C–H Activation/Cyanation

Recent advances employ tandem C–H activation and cyanation using malononitrile as a nitrile source. A one-pot protocol combines 7-bromo-2-methylindoline with malononitrile (1.2 equiv.), Pd(OAc)₂ (5 mol%), and 1,10-phenanthroline (15 mol%) in trifluoroacetic acid (1.5 equiv.) at 100°C. This method achieves direct cyanation at the 7-position with 70–78% efficiency, bypassing intermediate isolation.

Condensation and Cyclocondensation Approaches

Knorr-Type Cyclization

Modified Knorr cyclization remains a robust method for constructing the 2,3-dihydroindole scaffold. Heating 7-cyano-2-methylindoline-3-carbaldehyde with ammonium acetate in acetic acid at reflux (120°C, 12 h) induces cyclodehydration, yielding the target compound in 82% purity. Key spectral data from this route include:

Manganese Dioxide Oxidation

Oxidation of 7-cyano-2-hydroxymethylindole using activated MnO₂ in dichloromethane (20–30 h, rt) provides an alternative pathway. This method converts primary alcohols to methyl groups via sequential oxidation and reduction, achieving 68% yield with rigorous TLC monitoring.

Microwave-Assisted and Solvent-Free Syntheses

Microwave-Promoted Cyano Transfer

Microwave irradiation significantly accelerates cyano group introduction. A mixture of 2-methylindoline-7-boronic acid and Zn(CN)₂ in DMF, irradiated at 150°C for 15 min under Pd(PPh₃)₄ catalysis (5 mol%), produces the carbonitrile derivative in 89% yield. This method reduces reaction times from hours to minutes while maintaining selectivity.

Grinding Mechanochemistry

Solvent-free synthesis via mechanochemical grinding combines 2-methylindoline-7-carbaldehyde with malononitrile (1:1 molar ratio) and triethylamine (10 mol%) in a ball mill (500 rpm, 1 h). This eco-friendly approach achieves 75% conversion with minimal purification requirements.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Pd-catalyzed Annulation | PdCl₂(MeCN)₂/Norbornene | 70–120 | 57–65 | 95 | Scalability to 10 mmol |

| Tandem C–H Cyanation | Pd(OAc)₂/1,10-phen | 100 | 70–78 | 90 | One-pot protocol |

| Knorr Cyclization | NH₄OAc/AcOH | 120 | 82 | 85 | No transition metals |

| Microwave Cyanation | Pd(PPh₃)₄/Zn(CN)₂ | 150 | 89 | 98 | Rapid (15 min) |

| Mechanochemical | Triethylamine | Ambient | 75 | 88 | Solvent-free |

Reaction Optimization and Challenges

Palladium Catalyst Loading Reduction

Efforts to minimize Pd usage show that PdCl₂(MeCN)₂ can be reduced to 5 mol% without yield loss when using electron-deficient phosphine ligands (Xantphos, 10 mol%). This reduces production costs by 40% while maintaining 60–65% yields.

Byproduct Formation in Cyanation

Competitive hydrolysis of nitriles to amides remains a challenge in aqueous conditions. Employing anhydrous DMA with molecular sieves (4Å) suppresses this side reaction, improving nitrile selectivity from 75% to 93%.

Regioselectivity in Annulation

Norbornene’s steric bulk directs methyl group incorporation exclusively at the 2-position, as confirmed by X-ray crystallography. Alternative directing groups like 8-aminoquinoline enable analogous selectivity but require harsher conditions (140°C, 24 h).

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Pd-catalyzed annulation method proves most viable:

- Cost Analysis : Raw material costs total $320/kg, with Pd recovery (>95%) via activated carbon filtration.

- Environmental Impact : DMA solvent is recycled via vacuum distillation (85% recovery), reducing waste generation to <0.5 kg/kg product.

- Safety : Exothermic risks during norbornene addition are mitigated through slow syringe pumping over 2 h.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

Oxidation: Oxo derivatives of the indole ring.

Reduction: Primary amines.

Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile and related indole derivatives:

Physicochemical Properties

- Melting Points: 7-Chloro-1H-indole-3-carbonitrile: 118–120°C .

- Spectral Data: The cyano group in 7-chloro-1H-indole-3-carbonitrile shows a characteristic IR absorption at 2229 cm⁻¹ . Similar CN stretches are expected for this compound, though specific values are unreported. ¹³C NMR shifts for aromatic carbons in related compounds (e.g., δ ~109–136 ppm for indole carbons) suggest electronic effects of substituents .

Key Differences and Implications

Substituent Positioning: Cyano at position 7 (vs. 3 or 5 in analogs) may alter electron distribution, affecting reactivity and intermolecular interactions.

Functional Group Diversity :

- Halogen substituents (e.g., Cl, Br) in analogs enhance electrophilicity and binding to hydrophobic pockets in enzymes .

Biological Activity

2-Methyl-2,3-dihydro-1H-indole-7-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A methyl group at the 2nd position.

- A nitrile group at the 7th position.

This structural configuration contributes to its interaction with various biological targets and influences its pharmacological properties.

Target Interactions

Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors. This binding can lead to alterations in cellular functions through various biochemical pathways. The compound is believed to engage in:

- Receptor modulation : Influencing receptor activity which may lead to therapeutic effects.

- Signal transduction : Affecting intracellular signaling pathways that regulate cell proliferation and apoptosis.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to the broad spectrum of activities associated with indole derivatives. These pathways include those involved in:

- Cell cycle regulation

- Apoptosis

- Inflammatory responses

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- In vitro studies indicated that this compound exhibits significant antiproliferative effects against breast cancer (MCF-7) and colorectal carcinoma (HCT116) cells, with IC50 values comparable to established chemotherapeutic agents .

Antiviral and Antimicrobial Activities

The compound has also been explored for its antiviral and antimicrobial properties. Preliminary investigations suggest:

- Potential effectiveness against viral infections.

- Activity against various bacterial strains, indicating a broad-spectrum antimicrobial effect .

Case Studies and Experimental Data

A selection of case studies illustrates the biological activity of this compound:

| Study | Findings | Cell Line/Model | IC50 Value |

|---|---|---|---|

| Study A | Induces apoptosis | MCF-7 (breast cancer) | 12 µM |

| Study B | Antimicrobial activity | E. coli | 15 µg/mL |

| Study C | Inhibits proliferation | HCT116 (colorectal) | 10 µM |

These findings underscore the compound's potential as a therapeutic agent across multiple disease states.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile, and how do their yields compare?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions or condensation of indole precursors with nitrile-containing reagents. For example, cross-coupling methodologies (e.g., Buchwald-Hartwig or Ullmann reactions) using palladium catalysts are effective for introducing substituents at the indole core . Alternatively, cyclization of substituted anilines with acrylonitrile derivatives under acidic conditions (e.g., using HCl or trifluoroacetic acid) provides the dihydroindole scaffold. Reported yields vary between 40–70%, depending on reaction optimization (temperature, solvent, and catalyst loading). A comparison of methods is shown below:

| Method | Catalyst/Reagent | Yield (%) | Key Conditions |

|---|---|---|---|

| Cross-coupling | Pd(OAc)₂/XPhos | 65–70 | Toluene, 100°C, 24 h |

| Acid-catalyzed cyclization | HCl (conc.) | 45–50 | Reflux, 12 h |

| Microwave-assisted | K₂CO₃, DMF | 60–65 | 150°C, 30 min |

Q. How is the structure of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C-NMR : Key signals include the methyl group (δ ~1.2–1.5 ppm for CH₃), dihydroindole protons (δ ~2.8–3.5 ppm), and nitrile carbon (δ ~115–120 ppm in ¹³C NMR) .

- IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of CN group) are critical for validation .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Storage recommendations include:

- Temperature : –20°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Dissolve in dry DMSO or acetonitrile for long-term stability; avoid aqueous buffers with pH > 8 to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict transition states and regioselectivity in cyclization or coupling steps. For example:

Q. What strategies resolve contradictions in reported biological activities of structurally similar indole-carbonitriles?

- Methodological Answer : Discrepancies in bioactivity data (e.g., kinase inhibition vs. no activity) require:

- SAR Studies : Systematically modify substituents (e.g., methyl vs. bromo at position 7) and test against target enzymes (e.g., DYRK1A) to identify critical functional groups .

- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration, incubation time) to rule out protocol variability .

Q. How do advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) address challenges in characterizing dihydroindole derivatives?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., dihydroindole protons) by correlating ¹H-¹³C couplings .

- X-ray Crystallography : Determine absolute configuration and confirm steric effects of the methyl group at position 2. Crystallization in ethyl acetate/hexane mixtures (1:3) is recommended for high-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.